molecular formula C9H5F2N3OS2 B2746736 2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392245-04-4

2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2746736
CAS No.: 392245-04-4
M. Wt: 273.28
InChI Key: ICRARKYGSDFQAR-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with a sulfanyl (-SH) group at position 5 and a 2,6-difluorobenzamide moiety at position 2. The compound’s structure combines electron-withdrawing fluorine atoms at the ortho positions of the benzamide ring, which influence electronic distribution and steric interactions, and a sulfanyl group on the thiadiazole ring, which may confer unique reactivity or binding properties.

Properties

IUPAC Name

2,6-difluoro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3OS2/c10-4-2-1-3-5(11)6(4)7(15)12-8-13-14-9(16)17-8/h1-3H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRARKYGSDFQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents on Benzamide Thiadiazole Substituent Notable Spectral Data (1H NMR, IR) Reference
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) 2-Fluoro Pyridin-2-yl 1H NMR: δ 8.70–7.40 (pyridine H), δ 7.60–7.20 (fluorobenzene H); IR: ν(C=O) 1680 cm⁻¹ [1]
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-Fluoro Pyridin-2-yl 1H NMR: δ 8.65–7.30 (pyridine H), δ 7.50–7.10 (fluorobenzene H); IR: ν(C=O) 1675 cm⁻¹ [1]
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,6-Difluoro 2,4-Dichlorophenyl X-ray: C=O bond length 1.220 Å; Dihedral angle between benzamide and thiadiazole: 8.5° [3]
Target Compound 2,6-Difluoro 5-Sulfanyl (-SH) Inferred: 1H NMR δ 7.40–6.80 (difluorobenzene H); IR ν(C=O) ~1690 cm⁻¹; ν(S-H) ~2550 cm⁻¹

Electronic and Steric Effects

  • Fluorine Substitution: The 2,6-difluoro substitution in the target compound introduces stronger electron-withdrawing effects compared to mono-fluoro analogs (e.g., 4d, 4f). This may enhance the electrophilicity of the carbonyl group, as suggested by the slightly higher IR ν(C=O) values (~1690 cm⁻¹) compared to 4d (1680 cm⁻¹) and 4f (1675 cm⁻¹) .
  • The -SH group can act as a hydrogen bond donor, contrasting with the pyridine ring’s lone-pair acceptor properties. This difference may influence solubility or biological interactions.

Crystallographic and Conformational Insights

The X-ray structure of N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide reveals a nearly coplanar arrangement between the benzamide and thiadiazole rings (dihedral angle: 8.5°), stabilized by intramolecular hydrogen bonds .

Reactivity and Stability

  • Sulfanyl Group : The -SH group in the target compound may confer susceptibility to oxidation, forming disulfide linkages under aerobic conditions—a property absent in pyridin-2-yl or dichlorophenyl analogs.
  • Methoxy vs. Fluoro : In compound 4g (2-methoxy analog), the electron-donating methoxy group reduces carbonyl electrophilicity (IR ν(C=O) ~1660 cm⁻¹) compared to fluoro-substituted derivatives . The target’s 2,6-difluoro substitution would thus exhibit stronger electron-withdrawing effects than methoxy.

Research Implications and Limitations

While the referenced studies provide robust data on structural analogs, direct experimental data for the target compound remain sparse. Key inferences are drawn from substituent effects observed in related systems:

  • The 2,6-difluoro substitution likely enhances metabolic stability compared to mono-fluoro or chloro analogs due to reduced susceptibility to enzymatic oxidation.
  • The sulfanyl group’s reactivity warrants further investigation, particularly in biological contexts where disulfide formation could modulate activity.

Future studies should prioritize synthesizing the target compound and obtaining crystallographic or spectroscopic data to validate these hypotheses.

Biological Activity

2,6-Difluoro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and antimicrobial effects. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F2N4O2S2C_{18}H_{13}F_2N_4O_2S_2 with a molecular weight of 438.5 g/mol. The compound features a benzamide structure substituted with a thiadiazole ring and sulfanyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₃F₂N₄O₂S₂
Molecular Weight438.5 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the thiadiazole class. For instance, derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have shown significant anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of key receptors such as EGFR and HER-2, which are crucial in cancer cell signaling pathways.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that these compounds exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU).

CompoundCell LineIC50 (μM)
Thiadiazole Derivative 1MCF-710.5
Thiadiazole Derivative 2HepG215.3
5-FluorouracilMCF-720.0

The anticancer activity of this compound is likely attributed to its ability to disrupt cellular signaling pathways through receptor inhibition. Molecular dynamics simulations have shown that this compound can stably bind to EGFR and HER-2 receptors, leading to reduced proliferation in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the thiadiazole moiety have demonstrated antimicrobial activity against various pathogens. Studies have utilized broth microdilution methods to assess the efficacy against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Results

The antimicrobial potential was assessed against Escherichia coli and Staphylococcus aureus:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

These results indicate that the compound has promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.

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